Gel‑to‑Liquid‑Crystalline Phase Transition Temperature: POPG (–5 °C) vs. DPPG (41.5 °C) vs. DOPG (–18 °C)
The gel‑to‑liquid‑crystalline main phase transition temperature (Tₘ) is a first‑order determinant of whether a lipid bilayer exists in the gel (Lβ) or fluid (Lα) phase under experimental conditions. Differential scanning calorimetry (DSC) measurements establish pure POPG Tₘ at approximately −5 °C (274 K), compared with 41.5 °C for the saturated analog DPPG and −18 °C for the di‑unsaturated analog DOPG [1][2]. At room temperature (∼22 °C) and physiological temperature (37 °C), POPG bilayers are thus fully fluid, whereas DPPG bilayers remain in the rigid gel phase—a qualitative difference in phase state that governs lateral lipid diffusion, permeability, and membrane protein conformational dynamics.
| Evidence Dimension | Gel-to-liquid-crystalline main phase transition temperature (Tₘ) |
|---|---|
| Target Compound Data | –5 °C (274 K) [POPG sodium salt] |
| Comparator Or Baseline | DPPG: 41.5 °C (315 K); DOPG: –18 °C |
| Quantified Difference | ΔTₘ (POPG vs. DPPG) = 46.5 °C; ΔTₘ (POPG vs. DOPG) = 13 °C |
| Conditions | DSC in 100 mM NaCl, 50 mM PIPES (pH 7.0) for POPG/DPPG; compiled reference data for DOPG |
Why This Matters
For procurement, POPG is the only anionic PG that remains in the biologically relevant fluid phase at both ambient and physiological temperatures—DPPG is a gel and DOPG is excessively fluid—making POPG the obligatory choice for experiments requiring a fluid, negatively charged bilayer without additional heating or cooling.
- [1] Mason JT. Phase behavior of mixtures of DPPC and POPG. Biochim Biophys Acta. 1993; 1167(2): 141–148. doi: 10.1016/0005-2760(93)90150-8. View Source
- [2] Lewis RNAH, McElhaney RN. Table 1: Phospholipid transition temperatures. Biochim Biophys Acta. 2013; 1828(11): 2501–2512. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4018897/table/T1/ View Source
